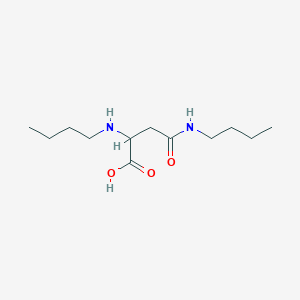

Ácido 2,4-bis(butilamino)-4-oxobutanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

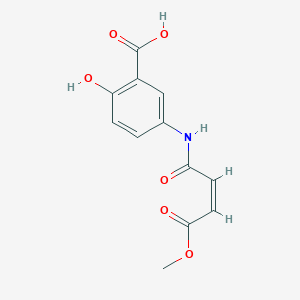

2,4-Bis(butylamino)-4-oxobutanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of its chemistry. The first paper discusses bis(amino acid) derivatives of 1,4-diamino-2-butyne, which share a similar backbone to the compound . The second paper examines a different derivative, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which also contains an amino and oxobutanoic acid moiety . These studies can provide a foundational understanding of the molecular structure and potential reactivity of 2,4-Bis(butylamino)-4-oxobutanoic acid.

Synthesis Analysis

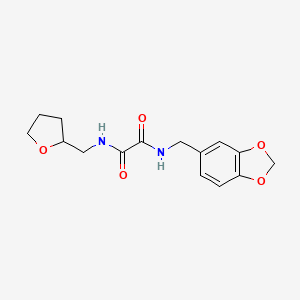

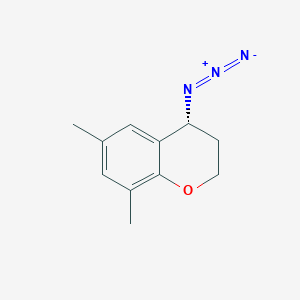

The synthesis of 2,4-Bis(butylamino)-4-oxobutanoic acid is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer some insight. The first paper describes the preparation of 1,4-diamino-2-butyne derivatives from 1,4-dichloro-2-butyne via a diazido intermediate . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 2,4-Bis(butylamino)-4-oxobutanoic acid by introducing butylamino groups in place of the amino acids used in the study.

Molecular Structure Analysis

The molecular structure of 2,4-Bis(butylamino)-4-oxobutanoic acid can be inferred to some extent from the second paper, which describes the structure of a related compound using IR, NMR, and X-ray diffraction studies . The compound in the second paper features an amino group and a 4-oxobutanoic acid moiety, similar to the compound of interest. The molecular structure is likely to exhibit characteristics such as intramolecular hydrogen bonding, as seen in the bis(amino acid) derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2,4-Bis(butylamino)-4-oxobutanoic acid can be speculated based on the properties of similar compounds. The bis(amino acid) derivatives described in the first paper adopt a C2-symmetric turn conformation that features intramolecular hydrogen bonds . This conformation could influence the reactivity of the compound, potentially affecting its interaction with other molecules. The second paper's analysis of hyper-conjugative interactions and charge delocalization via NBO analysis suggests that the compound may have regions of electron density that could be reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Bis(butylamino)-4-oxobutanoic acid are not directly reported in the papers. However, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the related compound in the second paper provide clues to its electronic properties . The NH stretching frequency and the red shift observed in the IR spectrum indicate the presence of strong intramolecular interactions, which could also be expected in 2,4-Bis(butylamino)-4-oxobutanoic acid. The HOMO and LUMO analysis from the second paper suggests that there is a charge transfer within the molecule, which could be relevant to the electronic properties of 2,4-Bis(butylamino)-4-oxobutanoic acid .

Aplicaciones Científicas De Investigación

- Importancia: Comprender estos intermediarios contribuye al estudio de la fotoquímica y los procesos de transferencia de electrones .

- Uso Potencial: DACB podría formularse como un agente antifúngico ecológico para enfermedades de las plantas .

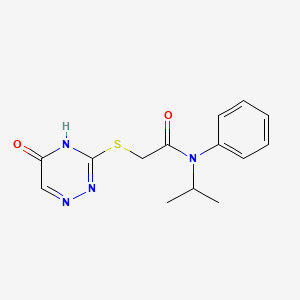

- Aplicaciones: Se han investigado las propiedades de los complejos basados en ácido 2,4-bis(triazol-1-il)benzoico (similar a DACB) .

Reacciones Redox Fotoinducidas

Actividad Antifúngica

Formación de Complejos

Propiedades Solvatocrómicas

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-bis(butylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-3-5-7-13-10(12(16)17)9-11(15)14-8-6-4-2/h10,13H,3-9H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIXVUCXVQHILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NCCCC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)

![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)